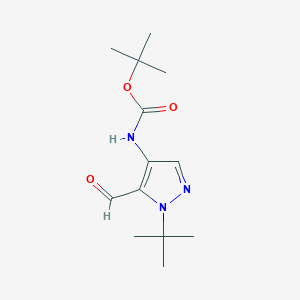

tert-Butyl (1-(tert-butyl)-5-formyl-1H-pyrazol-4-yl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“tert-Butyl carbamate” is used in palladium-catalyzed synthesis of N-Boc-protected anilines . It has also been used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .

Synthesis Analysis

The synthesis of “tert-Butyl carbamate” involves the use of methanesulfonic acid in tetrahydrofuran at 65°C for approximately 3 hours . The reaction mixture is then allowed to cool to ambient temperature. The resulting solids are isolated by filtration to afford the title compound .Molecular Structure Analysis

The molecular formula of “tert-Butyl carbamate” is C5H11NO2 . The structure is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

“tert-Butyl carbamate” is used in palladium-catalyzed synthesis of N-Boc-protected anilines . It was used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .Physical And Chemical Properties Analysis

“tert-Butyl carbamate” is a solid substance . It is soluble in methylene chloride, chloroform, and alcohols . It is slightly soluble in petroleum ether and water . The melting point is between 105-110°C .Aplicaciones Científicas De Investigación

Palladium-Catalyzed Synthesis of N-Boc-Protected Anilines

Tert-butyl carbamate is commonly employed in the palladium-catalyzed synthesis of N-Boc-protected anilines. The N-Boc (tert-butoxycarbonyl) group serves as a protective moiety for the amino group, allowing for controlled reactions and subsequent deprotection when needed .

Tetrasubstituted Pyrrole Synthesis

Researchers have utilized tert-butyl carbamate in the synthesis of tetrasubstituted pyrroles. These pyrroles are functionalized with ester or ketone groups at the C-3 position. The compound’s reactivity and stability make it a valuable building block for constructing complex heterocyclic structures .

Medicinal Chemistry

Tert-butyl carbamate derivatives have potential applications in medicinal chemistry. Researchers explore their use as scaffolds for designing novel drug candidates. By modifying the tert-butyl carbamate group, scientists can fine-tune the properties of the resulting compounds, aiming for improved pharmacological activity .

Materials Science

Tert-butyl carbamate-containing compounds find applications in materials science. Researchers explore their use in polymer chemistry, where they can serve as building blocks for designing functional polymers with specific properties. These polymers may find use in coatings, adhesives, or other materials .

Mecanismo De Acción

Mode of Action

It is known that tert-butyl carbamates, a group to which this compound belongs, are often used in the synthesis of various organic compounds, including n-boc-protected anilines . The Boc group is stable towards most nucleophiles and bases .

Biochemical Pathways

Tert-butyl carbamates are often used as intermediates in the synthesis of other compounds, suggesting that they may play a role in various biochemical pathways depending on the final product .

Action Environment

It’s worth noting that the stability of the boc group in tert-butyl carbamates is generally good under a variety of conditions .

Safety and Hazards

Propiedades

IUPAC Name |

tert-butyl N-(1-tert-butyl-5-formylpyrazol-4-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3O3/c1-12(2,3)16-10(8-17)9(7-14-16)15-11(18)19-13(4,5)6/h7-8H,1-6H3,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSSNAQBMCIBTSW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C(=C(C=N1)NC(=O)OC(C)(C)C)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (1-(tert-butyl)-5-formyl-1H-pyrazol-4-yl)carbamate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[[1-(4-Methylpyrimidin-2-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2443954.png)

![4-(dibutylsulfamoyl)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2443955.png)

![2-methyl-1-(1-(thiophen-2-ylsulfonyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole](/img/structure/B2443956.png)

![ethyl 6,6-dimethyl-1H,4H,6H-furo[3,4-c]pyrazole-3-carboxylate](/img/structure/B2443957.png)

![Tert-butyl 2-(5-bromopyrazin-2-yl)-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B2443973.png)